molecular formula C13H15KN2O3 B1404810 Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate CAS No. 1384430-29-8

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate

Cat. No. B1404810
CAS RN: 1384430-29-8
M. Wt: 286.37 g/mol
InChI Key: DMHFNYNOFZZBGI-UHFFFAOYSA-M
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Description

Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate, also known as PMPA, is a compound with the molecular formula C13H15KN2O3 . It is a potent Nucleotide Reverse Transcriptase Inhibitor (NRTI) used in scientific research.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.37 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

1. Complex Synthesis and Characterization

  • Tribenzyltin(IV) and Dibenzyltin(IV) Complexes : The synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes with related structures have been explored. These complexes were thoroughly analyzed using techniques such as microanalysis, IR, NMR (1H, 13C, 119Sn), and 119mSn Mössbauer spectroscopy, revealing intricate structural details and coordination patterns. The study presents significant insights into the structural chemistry of such complexes, contributing to the broader understanding of organotin(IV) chemistry (Baul et al., 2007).

2. Synthesis Optimization

  • Optimized Synthesis Processes : Research on optimizing the synthesis processes of compounds similar to Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate has been conducted. These studies focus on improving the yield rate, defining the best conditions for reactions, and confirming the structures of intermediates and target molecules using NMR spectra. This stream of research is particularly beneficial for industrial production due to its simplicity and cost-effectiveness (Wang Yong-sheng, 2007).

3. Pharmacological Applications

  • Antihypertensive α-Blocking Agents : The compound and its derivatives have been utilized in the synthesis and reaction of thiosemicarbazides, triazoles, and Schiff bases with potential as antihypertensive α-blocking agents. This research represents a significant step in drug discovery, contributing to the development of new therapeutic agents with low toxicity and good activity profile (Abdel-Wahab et al., 2008).

4. Crystal Structure Analysis

  • Crystal Structure Determination : Detailed crystal structure analyses have been performed for compounds structurally similar to this compound. These studies involve determining the crystal structures from single-crystal data and exploring the molecular interactions within the crystals, such as hydrogen bonding patterns. Such analyses are crucial for understanding the physical and chemical properties of these compounds at the molecular level (Yaman et al., 2019).

5. Chemical Reactions and Mechanisms

  • Chemical Reactions and Mechanisms : Investigations into the chemical reactions, such as isomerization and cycloaddition, involving compounds related to this compound have been conducted. These studies provide insights into the reactivity and transformation of these compounds under various conditions, contributing to a deeper understanding of their chemical behavior (Molchanov et al., 2013).

Safety and Hazards

The safety and hazard information for Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate is not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .

properties

IUPAC Name

potassium;2-[methyl-[(2-phenylcyclopropyl)carbamoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.K/c1-15(8-12(16)17)13(18)14-11-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFNYNOFZZBGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=O)NC1CC1C2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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